molecular formula C13H14N2OS B1684040 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine CAS No. 19983-28-9

4-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B1684040
CAS No.: 19983-28-9
M. Wt: 246.33 g/mol
InChI Key: MRNNJVNMXOZEQC-UHFFFAOYSA-N
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Description

VPC-14228 is a potent inhibitor of the androgen receptor DNA-binding domain. It interferes with the interaction between the androgen receptor and androgen response elements, effectively blocking androgen receptor transcriptional activity. This compound is primarily used in prostate cancer research due to its ability to inhibit the transcriptional activity of constitutively active androgen receptor splice variants .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine.

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The properties of thiazole, a parent material for various chemical compounds including this one, such as its solubility in various solvents, could potentially be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VPC-14228 involves the formation of a thiazole ring, which is a common structure in many biologically active compounds. The synthetic route typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for VPC-14228 are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

VPC-14228 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of VPC-14228 with modified functional groups, which can enhance or alter its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VPC-14228

VPC-14228 is unique in its ability to specifically target the DNA-binding domain of the androgen receptor, making it highly effective against constitutively active androgen receptor splice variants. This specificity provides a significant advantage in the treatment of drug-resistant forms of prostate cancer .

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNNJVNMXOZEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352478
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-28-9
Record name 4-(4-phenyl-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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